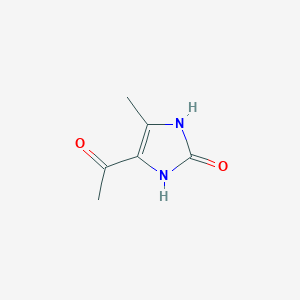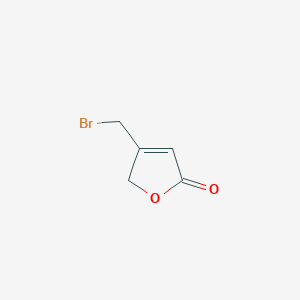
Ácido 3-(1,3-benzotiazol-2-il)propanoico
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H9NO2S. It consists of a benzothiazole ring attached to a propanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Análisis Bioquímico
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme histone deacetylase 6 (HDAC6), where 3-(1,3-Benzothiazol-2-yl)propanoic acid binds to the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This interaction can modulate the activity of HDAC6, which is involved in the recruitment of protein aggregates for lysosomal degradation.
Cellular Effects
3-(1,3-Benzothiazol-2-yl)propanoic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with HDAC6 can alter the acetylation status of histones and other proteins, leading to changes in gene expression and cellular responses . Additionally, 3-(1,3-Benzothiazol-2-yl)propanoic acid may affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Benzothiazol-2-yl)propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ubiquitin binding pocket of HDAC6, inhibiting its deacetylase activity . This inhibition can lead to increased acetylation of histones and other proteins, resulting in altered gene expression and cellular responses. Additionally, 3-(1,3-Benzothiazol-2-yl)propanoic acid may interact with other enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Benzothiazol-2-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(1,3-Benzothiazol-2-yl)propanoic acid is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to degradation and changes in its effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to 3-(1,3-Benzothiazol-2-yl)propanoic acid can result in sustained changes in gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of 3-(1,3-Benzothiazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and gene expression. At high doses, 3-(1,3-Benzothiazol-2-yl)propanoic acid can cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, oxidative stress, and apoptosis . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
3-(1,3-Benzothiazol-2-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with HDAC6 can affect the acetylation status of metabolic enzymes, altering their activity and function . Additionally, 3-(1,3-Benzothiazol-2-yl)propanoic acid may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of 3-(1,3-Benzothiazol-2-yl)propanoic acid within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Studies have shown that 3-(1,3-Benzothiazol-2-yl)propanoic acid can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-(1,3-Benzothiazol-2-yl)propanoic acid is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(1,3-Benzothiazol-2-yl)propanoic acid may localize to the nucleus, where it can interact with histones and other nuclear proteins . This localization can influence gene expression and cellular responses. Additionally, the compound may be targeted to other organelles, such as the mitochondria or lysosomes, where it can modulate specific cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid typically involves the reaction of succinic anhydride with 2-aminobenzenethiol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions generally include:
Temperature: Moderate heating (around 80-100°C)
Solvent: Commonly used solvents include ethanol or acetic acid
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of 3-(1,3-Benzothiazol-2-yl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrobenzothiazole derivatives
Substitution: Halogenated benzothiazole derivatives
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity. The benzothiazole ring is known to interact with various proteins and enzymes, affecting their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
- Methyl 3-(1,3-Benzothiazol-2-yl)propanoate
- 3-Benzothiazol-2-yl-4-(2-Methoxy-phenyl)-but-3-enoic acid
- Beta-(2-Benzothiazolyl)-L-alanine
Uniqueness
3-(1,3-Benzothiazol-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQTHDJEZTVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354380 | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29198-86-5 | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1,3-Benzothiazol-2-yl)propanoic acid interact with HDAC6 and what are the potential downstream effects?
A: The research paper ["Crystal structure of fragment 3-(1,3-Benzothiazol-2-yl)propanoic acid bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain"] [] investigates the binding of this compound to the zinc-finger domain of HDAC6. Specifically, the crystal structure reveals that the compound occupies the ubiquitin-binding pocket of this domain [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)



